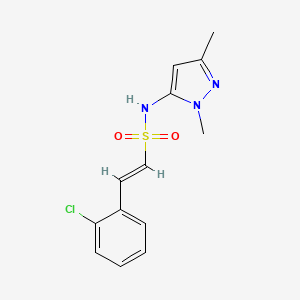
2-(2,2-Difluoroethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of a benzaldehyde group substituted with a 2,2-difluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)benzaldehyde typically involves the reaction of 2,2-difluoroethanol with benzaldehyde under specific conditions. One common method includes the use of an organic solvent and an alkali to facilitate the reaction. The reaction mixture is heated and stirred to ensure complete reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk manufacturing techniques, ensuring high efficiency and yield. The reaction conditions are optimized to maintain safety and reliability while maximizing the synthesis efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 2-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2,2-Difluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoroethoxy group may influence the compound’s reactivity and stability, contributing to its overall biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Difluoroethoxy)benzoic acid
- 2-(2,2-Difluoroethoxy)benzyl alcohol
- 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde
Uniqueness
2-(2,2-Difluoroethoxy)benzaldehyde is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties compared to other benzaldehyde derivatives.
Propriétés
IUPAC Name |
2-(2,2-difluoroethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-5,9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAIFNZARLDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2470505.png)

![4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2470507.png)


![1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine](/img/structure/B2470513.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2470514.png)


![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)


